Unlocking the Therapeutic Promise of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine: A Technical Guide for Drug Discovery
Unlocking the Therapeutic Promise of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine: A Technical Guide for Drug Discovery
For Immediate Release
This technical guide serves as an in-depth exploration of the therapeutic potential of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine, a novel pyrrole derivative poised for significant impact in medicinal chemistry. Addressed to researchers, scientists, and drug development professionals, this document outlines the scientific rationale, potential mechanisms of action, and a comprehensive research framework to investigate this promising compound.
Introduction: The Pyrrole Scaffold as a Privileged Structure in Medicinal Chemistry
The pyrrole ring is a fundamental heterocyclic motif that constitutes the core of numerous naturally occurring and synthetic molecules with significant biological activities. Its presence in blockbuster drugs, including anti-inflammatory agents like Indomethacin and statins such as Fluvastatin, underscores the versatility of the pyrrole scaffold in drug design. Pyrrole derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticancer, neuroprotective, and anti-inflammatory effects. This well-established history provides a strong foundation for investigating novel pyrrole-containing compounds like N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine.
Compound Profile: N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine is a synthetic compound featuring a 1-methyl-pyrrol-2-yl moiety linked to a cyclohexanamine group via a methylene bridge.
| Property | Value | Source |
| Molecular Formula | C12H20N2 | ChemScene |
| Molecular Weight | 192.30 g/mol | ChemScene |
| CAS Number | 142920-58-9 | ChemScene |
| Topological Polar Surface Area (TPSA) | 16.96 Ų | ChemScene |
| Predicted LogP | 2.4474 | ChemScene |
The structural features of this molecule, particularly the combination of a substituted pyrrole ring and a lipophilic cyclohexyl group, suggest the potential for favorable pharmacokinetic properties and diverse biological interactions.
Therapeutic Hypotheses and Potential Mechanisms of Action
Based on the known activities of structurally similar pyrrole derivatives, we propose several compelling therapeutic avenues for N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine. The following sections will detail these hypotheses and outline the experimental workflows required for their validation.
Anticancer Potential
Rationale: Numerous pyrrole derivatives have demonstrated potent anticancer activity. For instance, certain pyrrolo[3,4-c]pyridine derivatives have shown antitumor effects, and other pyrrole-containing compounds have been investigated as inhibitors of crucial cancer-related targets like kinases and tubulin polymerization. The structural similarity of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine to these active compounds suggests it may also possess antiproliferative properties.
Proposed Mechanism of Action: The compound could potentially exert its anticancer effects through various mechanisms, including:
-
Kinase Inhibition: Many kinase inhibitors incorporate a pyrrole scaffold. The compound could potentially inhibit protein kinases involved in cancer cell proliferation and survival signaling pathways.
-
Tubulin Polymerization Inhibition: Some indole and pyrrole derivatives act as microtubule-targeting agents, disrupting cell division.
-
Induction of Apoptosis: The compound may trigger programmed cell death in cancer cells.
Experimental Workflow:
Caption: Workflow for evaluating the anticancer potential.
Neuroprotective Properties
Rationale: The pyrrole core is present in compounds with neuroprotective effects. Given the increasing prevalence of neurodegenerative diseases, novel agents that can protect neurons from damage are of high interest.
Proposed Mechanism of Action:
-
Anti-inflammatory Effects: Neuroinflammation is a key component of many neurodegenerative diseases. Pyrrole derivatives have shown anti-inflammatory activity.
-
Modulation of Neurotransmitter Receptors: The cyclohexanamine moiety is found in compounds that interact with various receptors in the central nervous system. For instance, some pyrrolidine derivatives act as selective 5-HT1A receptor agonists.
Experimental Workflow:
Caption: Workflow for assessing neuroprotective effects.
Synthetic Strategy
The synthesis of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine can be achieved through established synthetic routes for similar pyrrole derivatives. A plausible approach involves the reductive amination of 1-methyl-1H-pyrrole-2-carbaldehyde with cyclohexanamine.
Caption: Proposed synthetic route.
More advanced, one-pot multicomponent reactions could also be explored to enhance efficiency and yield. The synthesis of related protected (1-phenyl-1H-pyrrol-2-yl)-alkane-1-amines has been reported and could serve as a methodological reference.
Detailed Experimental Protocols
General Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine in culture medium. Add the compound to the cells at various concentrations and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
In Vitro Neuronal Viability Assay
-
Primary Neuron Culture: Isolate and culture primary cortical neurons from embryonic day 18 rat pups.
-
Compound Pre-treatment: After 7 days in vitro, pre-treat the neurons with various concentrations of N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine for 2 hours.
-
Induction of Oxidative Stress: Expose the neurons to a neurotoxic stimulus, such as 100 µM hydrogen peroxide (H2O2) or 50 µM glutamate, for 24 hours.
-
Viability Assessment: Measure cell viability using the LDH assay, which quantifies lactate dehydrogenase release from damaged cells, or the MTT assay as described above.
-
Data Analysis: Compare the viability of compound-treated neurons to that of neurons treated with the neurotoxin alone.
Conclusion and Future Directions
N-[(1-methyl-1H-pyrrol-2-yl)methyl]cyclohexanamine represents a promising starting point for the development of novel therapeutics. The outlined research plan provides a clear and logical path to elucidate its biological activities and potential mechanisms of action. Future work should focus on lead optimization through the synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties. The exploration of its potential as a potassium-competitive acid blocker, similar to other pyrrole derivatives, could also be a fruitful area of investigation. Furthermore, its application in immunotherapy, potentially as a CSF-1R inhibitor, warrants consideration based on the activities of related compounds.
References
- Vertex AI Search Result 1. Smolecule. (2024, August 10). Buy Cyclohexanamine, N-(1H-pyrrol-2-ylmethylene)- | 274687-34-2.
- ChemScene. N-((1-methyl-1h-pyrrol-2-yl)methyl)cyclohexanamine.
- MDPI. (2021).
- PubMed. (2000). N-[[1-(2-phenylethyl)pyrrolidin-2-yl]methyl]cyclohexanecarboxamides as selective 5-HT1A receptor agonists.
- PubMed. [Studies on the pharmacology and toxicology of ciclopiroxolamine (author's transl)].
- PubMed. (2018). *Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3
